Chemical Abstract Service (CAS) Number and Core Identifiers
Chemical Abstract Service (CAS) Number and Core Identifiers
An In-depth Technical Guide to the Identification of 4-Chlorocyclohexanol
For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive overview of the key identifiers and analytical methodologies for 4-Chlorocyclohexanol, a versatile intermediate in organic synthesis.[1]
4-Chlorocyclohexanol exists as two stereoisomers, cis and trans, which have distinct physical and chemical properties. It is crucial to use the correct CAS number to ensure the procurement of the appropriate isomer for a specific application. A third CAS number is often used when the stereochemistry is not specified.
| Identifier | cis-4-Chlorocyclohexanol | trans-4-Chlorocyclohexanol | 4-Chlorocyclohexanol (unspecified) |
| CAS Number | 19556-68-4[2][3] | 29538-77-0[1][4][5][6] | 30485-71-3[4][7][8][9][10] |
| Molecular Formula | C₆H₁₁ClO[2][3] | C₆H₁₁ClO[4][5][6] | C₆H₁₁ClO[4][7][8][9][10] |
| Molecular Weight | 134.60 g/mol [1][2][3] | 134.61 g/mol [5] | 134.604 g/mol [4][7][8][10] |
| IUPAC Name | cis-4-chlorocyclohexan-1-ol | trans-4-chlorocyclohexan-1-ol | 4-chlorocyclohexanol |
| InChIKey | HVPIAXWCSPHTAY-ZJQDQJMYSA-N | HVPIAXWCSPHTAY-IZLXSQMJSA-N[4] | HVPIAXWCSPHTAY-UHFFFAOYSA-N[4][7][8][10] |
Physicochemical Properties
The physical properties of the cis and trans isomers of 4-Chlorocyclohexanol can vary, which can be exploited for their separation and identification.
| Property | Value | Source |
| Boiling Point | 378-380 K at 0.029 bar | NIST Chemistry WebBook[7] |
| Melting Point (trans) | 83 °C | Stenutz[11] |
Experimental Protocols for Identification
A combination of spectroscopic and chromatographic techniques is typically employed for the unambiguous identification and characterization of 4-Chlorocyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 4-Chlorocyclohexanol, providing detailed information about the connectivity and stereochemistry of the molecule.[1]
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the 4-Chlorocyclohexanol sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Spectral Analysis:
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¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals. The protons on the carbon bearing the chlorine and the hydroxyl group are of particular diagnostic value. The coupling constants between adjacent protons can help differentiate between axial and equatorial substituents, thus aiding in the assignment of the cis or trans configuration.[1]
-
¹³C NMR: Determine the number of unique carbon signals, which should correspond to the number of non-equivalent carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film between two salt plates (NaCl or KBr) or as a KBr pellet. For a thin film, a drop of the neat liquid is sufficient. For a KBr pellet, grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Look for characteristic absorption bands:
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A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
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C-H stretching bands just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons in the cyclohexane ring.[1]
-
A band in the fingerprint region (typically below 800 cm⁻¹) corresponding to the C-Cl stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for its identification. It is often coupled with Gas Chromatography (GC-MS) for the analysis of mixtures.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph for separation from any impurities.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.
-
Spectral Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of 4-Chlorocyclohexanol (134.6 g/mol ).
-
Analyze the fragmentation pattern, which can provide structural information.
-
Gas Chromatography (GC)
GC is used to assess the purity of a 4-Chlorocyclohexanol sample and can also be used to separate the cis and trans isomers.
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Injection: Inject a small volume of the sample solution into the gas chromatograph.
-
Separation: Use a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Detection: Use a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to detect the separated components as they elute from the column.
-
Analysis: The retention time of the peak(s) can be compared to that of a known standard to confirm the identity of the compound(s). The peak area can be used to determine the purity of the sample.
Differentiating Stereoisomers through Chemical Reactions
The stereochemistry of 4-Chlorocyclohexanol significantly influences its reactivity. Treating the isomers with a base like sodium hydroxide can lead to different products, providing a chemical method for their differentiation.
-
cis-4-Chlorocyclohexanol: Undergoes an Sₙ2 reaction with hydroxide ions, leading to an inversion of stereochemistry and the formation of trans-1,4-cyclohexanediol.[1]
-
trans-4-Chlorocyclohexanol: Primarily undergoes an elimination reaction under the same conditions.[1] It can also form a bicyclic ether through an intramolecular reaction.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for the identification of 4-Chlorocyclohexanol and the distinct reaction pathways of its stereoisomers.
Caption: A logical workflow for the comprehensive identification of 4-Chlorocyclohexanol.
Caption: Distinct reaction pathways of cis- and trans-4-Chlorocyclohexanol with a base.
References
- 1. 4-Chlorocyclohexanol | 29538-77-0 | Benchchem [benchchem.com]
- 2. Cyclohexanol, 4-chloro-, trans- [webbook.nist.gov]
- 3. Solved When cis-4-chlorocyclohexanol is treated with sodium | Chegg.com [chegg.com]
- 4. 4-Chlorocyclohexanol [webbook.nist.gov]
- 5. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]
- 6. 4-Chlorocyclohexanone | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chlorocyclohexanol [webbook.nist.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 4-Chlorocyclohexanol | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (a) Reaction of 4-chlorocyclohexanol isomers with NaOH in ethanol cis-4-.. [askfilo.com]
- 11. d-nb.info [d-nb.info]
